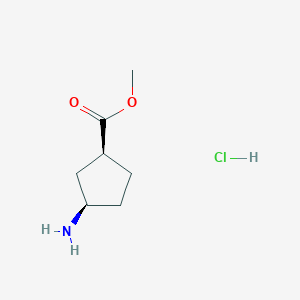

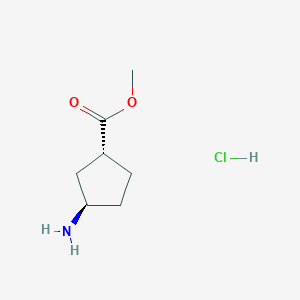

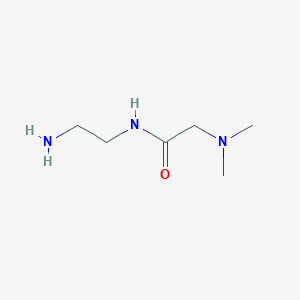

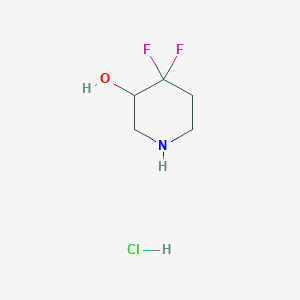

N-(2-aminoethyl)-2-(dimethylamino)acetamide

Descripción general

Descripción

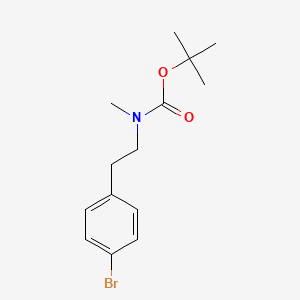

N-(2-aminoethyl)-2-(dimethylamino)acetamide, also known as N,N-diethyl-2-aminomethylacetamide, is an organic compound derived from the amino acid glycine. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. N,N-diethyl-2-aminomethylacetamide has a wide variety of biochemical and physiological effects, and is a useful tool for laboratory experiments.

Aplicaciones Científicas De Investigación

Fluorescent Probing of Carbonyl Compounds N-(2-aminoethyl)-2-(dimethylamino)acetamide has been used as a molecular probe for the sensitive detection of trace carbonyl compounds in environmental water samples. This application improves the method's sensitivity and allows for the detection of very low concentrations of formaldehyde and other carbonyls, contributing to environmental monitoring and analysis (Houdier et al., 2000).

Synthesis of α,α-bis-Mannich Salts The compound has been used in the synthesis of 2-bis-(dimethylaminomethyl)acetamides. This synthesis is generally applicable and involves reactions with N-mono substituted acetamides, demonstrating its utility in the field of organic synthesis (Brunschweiger & Heber, 2001).

Treatment of Overactive Detrusor A series of N-(4-amino-2-butynyl)acetamides, which include derivatives of this compound, were synthesized and examined for their inhibitory activity on detrusor contraction. This research has implications for the treatment of overactive bladder conditions (Take et al., 1992).

Synthesis Improvement and Applications The compound has been synthesized with improved methods leading to higher purity and better cost-effectiveness. This improved synthesis is significant for large-scale production and application in various chemical processes (Gong Fenga, 2007).

Crystal Structure Analysis The crystal structure of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, a related compound, has been analyzed. Understanding the crystal structure is important for the development of materials and pharmaceuticals (Zhang et al., 2009).

Heterocyclic-Derivatives Synthesis The compound has been used in the synthesis of heterocyclic derivatives of guanidine. This synthesis is important for developing new pharmaceuticals and materials (Banfield et al., 1987).

Chemical Analysis and Quality Control this compound derivatives have been subject to RP-HPLC determination for content analysis and identification of related substances. This application is crucial for quality control in pharmaceutical and chemical industries (Duan Wei-hua, 2010).

Molecular Imprinted Polymer Enhancement The compound has been utilized in the enhancement of molecular imprinted polymers. This application is significant in the development of new materials with potential applications in drug delivery and sensing technologies (Fahim & Abu-El Magd, 2021).

Synthesis of Thiazolidin-4-ones as Anticonvulsants Derivatives of this compound have been synthesized and investigated for their anticonvulsant activities, highlighting its potential in pharmaceutical applications (Senthilraja & Alagarsamy, 2012).

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-9(2)5-6(10)8-4-3-7/h3-5,7H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWWOHILWWCQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride](/img/structure/B1400658.png)

![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)

![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)